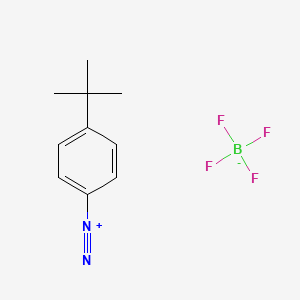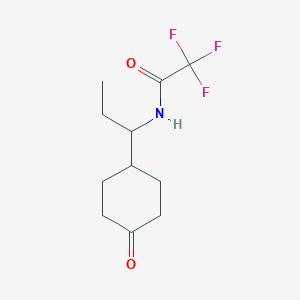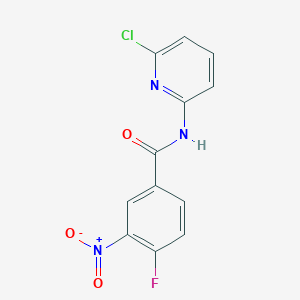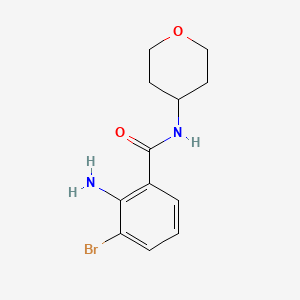
6-Chloro-4-o-tolylpyridazin-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Chloro-4-o-tolylpyridazin-3-ylamine is a heterocyclic compound with the molecular formula C11H10ClN3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-4-o-tolylpyridazin-3-ylamine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a boron reagent, such as dimethylzinc, in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar cross-coupling reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, using a more efficient catalyst or a different solvent can improve the scalability of the process .
化学反応の分析
Types of Reactions
6-Chloro-4-o-tolylpyridazin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
6-Chloro-4-o-tolylpyridazin-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Chloro-4-o-tolylpyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: This compound has a similar structure but with a methyl group instead of an o-tolyl group.
6-Chloro-4-p-tolylpyridazin-3-ylamine: This compound has a similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
6-Chloro-4-o-tolylpyridazin-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C11H10ClN3 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC名 |
6-chloro-4-(2-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-2-3-5-8(7)9-6-10(12)14-15-11(9)13/h2-6H,1H3,(H2,13,15) |
InChIキー |
WLEBRAXESJBJCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NN=C2N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,4,5-Triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8385362.png)
![ethyl 5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8385378.png)









![[2-(Chloromethyl)allyl]phenyl sulfone](/img/structure/B8385441.png)
